Bis(2-methyl-3-furyl)disulfide (CAS 28588-75-2) is a sulfur-containing furan derivative recognized as a key character-impact compound in the aroma of cooked meat. It is formed naturally during the thermal degradation of thiamine and through Maillard reactions, contributing essential "meaty," "roasted," and "sulfurous" flavor notes. Functionally, it serves as a more stable, process-tolerant precursor to the highly potent but more volatile meat aroma compound, 2-methyl-3-furanthiol (MFT). This precursor relationship is central to its value in flavor formulation, providing a mechanism for controlled aroma release during final food preparation or cooking.
Substituting Bis(2-methyl-3-furyl)disulfide with other sulfur-containing flavorants, such as the more common 2-furfurylthiol (furfuryl mercaptan), fails to replicate its specific sensory and functional properties. While 2-furfurylthiol provides strong "roasted" and "coffee" notes, it lacks the characteristic "meaty" profile that defines this disulfide. The disulfide's value lies in its identity as a stable precursor that, upon heating, degrades to release the highly potent 2-methyl-3-furanthiol, a key meat aroma compound. This controlled-release functionality during processing is not a feature of simpler thiols or other disulfides, making direct substitution inadequate for applications requiring authentic, heat-activated cooked meat flavors. Simple sulfur compounds like dimethyl disulfide offer a general "sulfurous" or "onion" note but cannot deliver the complex, roasted meat character specific to the 2-methyl-3-furyl structure.
Bis(2-methyl-3-furyl)disulfide functions as a stable chemical precursor that generates the highly potent 2-methyl-3-furanthiol (MFT) during thermal processing. While the disulfide itself has a characteristic meaty aroma, its primary procurement value is its ability to deliver MFT, which has an aroma threshold in water of 0.001 ppb (or 1 part per trillion). The disulfide form provides superior handling and stability in a flavor formulation compared to the more volatile and reactive free thiol.
| Evidence Dimension | Aroma Potency of Released Active Compound |
| Target Compound Data | Acts as a stable precursor to 2-methyl-3-furanthiol (MFT). |
| Comparator Or Baseline | 2-methyl-3-furanthiol (MFT) has an odor threshold of 0.001 ppb in water. |
| Quantified Difference | The disulfide provides a stable, process-tolerant form to generate a compound with an exceptionally low, part-per-trillion aroma threshold. |
| Conditions | Aqueous solution. |
For flavor systems requiring high-impact, authentic meat aroma upon cooking, procuring the disulfide ensures stability during storage and targeted release of the key active odorant during final preparation.
Sensory panel data and flavor chemistry literature consistently describe the organoleptic profile of Bis(2-methyl-3-furyl)disulfide as "meaty," "roasted," and "sulfurous". This contrasts sharply with common substitutes. For example, 2-furfurylthiol is primarily described as "coffee," "burnt," and "toasted," while dimethyl disulfide is characterized by a simpler "onion" or "sulfurous" profile. The specific combination of roasted and savory meat notes is characteristic of the 2-methyl-3-furyl structure.
| Evidence Dimension | Aroma Descriptor Profile |
| Target Compound Data | Meaty, roasted, sulfurous |
| Comparator Or Baseline | 2-Furfurylthiol: Burnt, coffee, toasted. Dimethyl disulfide: Onion, sulfurous. |
| Quantified Difference | Qualitatively distinct aroma profile, providing specific 'meat' character absent in common substitutes. |
| Conditions | Standard sensory evaluation. |
Procurement of this specific disulfide is necessary when the formulation goal is an authentic cooked meat flavor, as more generic sulfur compounds cannot replicate its signature aroma profile.
In a direct comparison of odor thresholds in air, Bis(2-methyl-3-furyl)disulfide was found to be more potent than its corresponding monomer, 2-methyl-3-furanthiol. The disulfide's threshold was determined to be in the range of 0.0006–0.0028 ng/L, while the thiol's threshold was measured at 0.0025–0.01 ng/L. This indicates that on a mass basis, the disulfide itself is a highly impactful aroma compound even before thermal conversion.
| Evidence Dimension | Odor Threshold in Air (ng/L) |
| Target Compound Data | 0.0006–0.0028 ng/L |
| Comparator Or Baseline | 2-Methyl-3-furanthiol: 0.0025–0.01 ng/L |
| Quantified Difference | The disulfide has an odor threshold approximately 4-fold lower than its corresponding thiol monomer. |
| Conditions | Determined by gas chromatography-olfactometry. |
This compound provides significant aroma impact both in its supplied form and via its heat-released active, justifying its selection where maximum potency and process-activated flavor are required.
Due to its function as a stable precursor that releases the high-impact 2-methyl-3-furanthiol upon heating, this disulfide is the right choice for flavor systems in products that undergo cooking, retorting, or extrusion. This includes canned soups, processed meats, savory snacks, and plant-based meat analogs where an authentic cooked-meat flavor needs to develop during final processing.
The specific "meaty" and "roasted" sensory profile makes this compound essential for building the core of a savory flavor system. It provides the foundational notes that cannot be achieved by substituting with compounds that are merely "sulfurous" or "coffee-like." It is particularly effective in beef and pork flavor creations.
At very low concentrations (e.g., 5-10 ppb), this disulfide can be used to add fatty, creamy, and milky effects. This makes it a versatile tool for adding richness and complexity not only to meat flavors but also to dairy, chocolate, or nut profiles where a subtle, savory depth is desired.
Irritant